1-(4-Bromophenyl)butane-2,3-dione
Description
Overview of α-Diketone Chemistry and its Importance in Academic Research
α-Diketones, also known as 1,2-dicarbonyl compounds, are organic molecules characterized by the presence of two adjacent carbonyl groups. wikipedia.orgontosight.ai This structural feature imparts a unique and versatile reactivity that has captured the attention of chemists for decades. capes.gov.brresearchgate.net Their importance in academic research is multifaceted. They serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including heterocyclic compounds, which are fundamental to medicinal chemistry. researchgate.netijpras.com Furthermore, the photochemical properties of α-diketones have been extensively studied, revealing their utility in photopolymerization and as photoinitiators in various chemical transformations. capes.gov.brresearchgate.netresearchgate.net The continued exploration of α-diketone chemistry consistently leads to the development of novel synthetic methodologies and a deeper understanding of reaction mechanisms. rsc.orgacs.org
Structural Characteristics and Chemical Significance of 1,2-Dicarbonyl Compounds
The defining feature of 1,2-dicarbonyl compounds is the vicinal arrangement of two carbonyl (C=O) groups. This proximity leads to distinct electronic and steric properties. The electron-withdrawing nature of the two adjacent carbonyl carbons results in a molecule with two electrophilic centers. A notable structural characteristic is the relatively long carbon-carbon single bond between the two carbonyl groups, which is attributed to the electrostatic repulsion between the partial positive charges on the carbonyl carbons. wikipedia.org
The chemical significance of 1,2-dicarbonyl compounds lies in their diverse reactivity. They readily undergo condensation reactions with a variety of nucleophiles, particularly bifunctional ones like amines and ureas, to form a range of heterocyclic structures. wikipedia.org A classic reaction of this class of compounds is the benzilic acid rearrangement, a base-catalyzed rearrangement that leads to the formation of α-hydroxy carboxylic acids. libretexts.org Their ability to act as precursors for various functional groups makes them invaluable intermediates in organic synthesis. ontosight.ai
Positioning of 1-(4-Bromophenyl)butane-2,3-dione within the Family of Aryl-Substituted α-Diketones
This compound belongs to the family of aryl-substituted α-diketones. These are compounds where at least one of the carbonyl groups is attached to an aryl ring. The presence of the aryl group can significantly influence the reactivity and properties of the α-diketone moiety through electronic effects (resonance and induction) and steric hindrance.
Current Research Trends and Future Avenues in Diketone Science
Current research in diketone science is vibrant and expanding in several directions. A significant trend is the development of more efficient and sustainable synthetic methods for their preparation, including catalytic and one-pot procedures. rsc.org There is also a growing interest in the application of α-diketones in materials science, particularly in the development of photolabile precursors for organic semiconductors. researchgate.net The photochemistry of α-diketones continues to be an active area of investigation, with studies focusing on their excited-state dynamics and applications in photoredox catalysis. capes.gov.brresearchgate.net
Future avenues in diketone science are likely to focus on several key areas. The design and synthesis of novel diketone-based ligands for catalysis and coordination chemistry hold significant promise. The exploration of their biological activity and potential as therapeutic agents is another burgeoning field, given their role as precursors to biologically active heterocycles. ijpras.com Furthermore, the development of asymmetric transformations involving α-diketones to produce chiral building blocks remains a significant challenge and a highly sought-after goal in organic synthesis. The continued investigation into the synthesis and reactivity of heteroaryl 1,2-diketones is also an area of growing importance. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)butane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVBRYBHOMVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of 1 4 Bromophenyl Butane 2,3 Dione and α Diketones
Photochemical Transformations and Cycloaddition Mechanisms
Photo-induced reactions are a cornerstone of α-diketone chemistry, providing access to a range of cyclic structures through various cycloaddition pathways. mdpi.comnih.gov These reactions are typically initiated by the absorption of light, which promotes the α-diketone to an electronically excited state.
Upon photo-irradiation, α-diketones can react with unsaturated compounds like alkenes and alkynes to yield different types of cycloadducts. nih.gov The specific pathway followed—whether [2+2], [4+2], or [4+4] cycloaddition—is influenced by the structure of both the α-diketone and the reacting substrate. mdpi.comnih.gov
[2+2] Cycloaddition (Paterno-Büchi Reaction): This is the most common photocycloaddition for carbonyl compounds. mdpi.com In this reaction, one of the carbonyl groups of the α-diketone adds to an alkene to form a four-membered oxetane (B1205548) ring. For instance, the photoreaction of cyclic α-diketones like N-acetylisatin with simple alkenes proceeds exclusively via the [2+2] pathway. nih.gov
[4+2] Cycloaddition: In this mode, the two adjacent carbonyl groups of the α-diketone act as a 4π system, reacting with a 2π system (the alkene) to form a six-membered 1,4-dioxin (B1195391) ring. nih.gov Phenanthrenequinone, for example, preferentially undergoes [4+2] cycloaddition with certain alkenes. nih.gov The Diels-Alder reaction is a well-known thermal [4+2] cycloaddition, but photochemical variants are also possible, though sometimes forbidden depending on the electronic states involved. vaia.comlibretexts.org
[4+4] Cycloaddition: This higher-order cycloaddition involves the reaction of the α-diketone (as a 4π component) with a diene or another 4π system to form an eight-membered ring. mdpi.comwikipedia.org While less common, [4+4] photocycloadditions have been observed, for example, in the reaction of 1,2-naphthoquinone (B1664529) with cycloheptatriene (B165957) and in the photodimerization of anthracene. mdpi.comwikipedia.org
The partitioning between these pathways is highly dependent on the reactants. For example, N-acetylisatin can undergo [2+2], [4+2], or even [4+4] cycloadditions depending on the alkene used. mdpi.comnih.gov
Table 1: Photocycloaddition Pathways of α-Diketones
| Cycloaddition Type | Reacting System (Diketone + Substrate) | Product |
|---|---|---|
| [2+2] | One C=O group + Alkene (2π) | Oxetane (4-membered ring) |
| [4+2] | Two C=O groups (4π) + Alkene (2π) | 1,4-Dioxin (6-membered ring) |
The photochemical reactivity of α-diketones is governed by the nature of their electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁). youtube.com For α-diketones, the reactive state is typically the n,π* triplet state. nih.gov
The reaction with an unsaturated substrate proceeds through a biradical intermediate. The mechanism involves:
Excitation of the α-diketone to the n,π* triplet state.
This excited triplet state attacks the alkene, leading to the formation of a 1,4-biradical intermediate. nih.gov
The subsequent fate of this biradical determines the final product. It can close to form a [2+2] cycloadduct (oxetane) or, if the spin density is delocalized, a 1,6-biradical can form, which can lead to [4+2] products. nih.gov
The regioselectivity and stereoselectivity of the reaction are determined by the relative stability of the possible biradical intermediates. nih.govrsc.org The most stable biradical pathway is favored, a concept known as 'biradical conformation control'. rsc.orgdocumentsdelivered.com For example, in reactions with styrenes, the formation of the most stable benzylic radical intermediate dictates the regiochemistry of the addition. nih.gov
Reductive Reactivity with Organometallic Species
The carbonyl groups of 1-(4-bromophenyl)butane-2,3-dione are susceptible to reduction by various reagents, including complex metal hydrides and organometallic species.
The selective reduction of one carbonyl group in an α-diketone to yield an α-hydroxy ketone (an α-ketol or acyloin) is a synthetically valuable transformation. While powerful reducing agents like lithium aluminum hydride tend to reduce both carbonyls, more controlled reductions can be achieved.
Titanium-based catalysts are effective for the reduction of ketones. psu.edu Titanocene(III), generated in situ, can reduce ketones to alcohols via ketyl radical intermediates. psu.edu This method is notable for its use in aqueous media, offering a safe and mild procedure. psu.edu While specific application to this compound is not detailed, the general mechanism suggests that a catalytic amount of a titanocene (B72419) precursor like titanocene dichloride (Cp₂TiCl₂) with a stoichiometric reductant (e.g., manganese or zinc) could selectively reduce one carbonyl group. psu.edunih.gov
Grignard reagents (RMgX) typically add to carbonyls to form alcohols. In the case of α-diketones, careful control of stoichiometry (one equivalent of Grignard reagent) and temperature can favor mono-addition, yielding a tertiary α-hydroxy ketone. The combination of Grignard reagents with titanium catalysts can also be employed in reductive cyclization reactions of unsaturated ketones. acs.org
Table 2: Potential Reductive Outcomes for α-Diketones
| Reagent System | Product Type | Notes |
|---|---|---|
| Ti(III) catalyst (e.g., Cp₂TiCl₂/Mn) | α-Ketol (secondary alcohol) | Proceeds via a ketyl radical intermediate. psu.edu |
| Grignard Reagent (RMgX, 1 equiv.) | α-Ketol (tertiary alcohol) | Mono-addition product. |
Carbon-carbon bond cleavage is a known reaction pathway for ketones and diketones under certain conditions. For β-diketones, C-C bond cleavage via retro-Claisen condensation is a common reaction. dtu.dk In other systems, transition metals like copper can catalyze the cleavage of a C-C(O) bond. scirp.org
For α-diketones, reductive cleavage is less common but conceivable. Hydroxide-initiated cleavage of α-diketone monothioketals has been reported, proceeding through nucleophilic attack followed by C-C bond scission. scispace.com Enzymatic systems are also known to cleave C-C bonds in diketones through various mechanisms. nih.gov While specific protocols for the reductive C-C cleavage of this compound are not prominent, mechanisms involving radical intermediates generated by single-electron transfer from a metal could potentially lead to fragmentation.
Oxidative Rearrangements and Functional Group Transformations
α-Diketones can undergo oxidative reactions that lead to rearrangements or cleavage of the C-C bond between the carbonyl groups. A common transformation is the oxidative cleavage to form carboxylic acid derivatives. This can be achieved with reagents like hydrogen peroxide under basic conditions. acs.org
Another significant reaction is the benzil-benzilic acid rearrangement, where treatment of a diaryl α-diketone with a strong base (like KOH) leads to a 1,2-aryl shift, forming the salt of an α-hydroxy carboxylic acid. Although this compound is not a diaryl diketone, analogous rearrangements of α-keto aldehydes and other α-diketones are known.
Furthermore, various synthetic methods exist for the functional group interconversion of ketones. imperial.ac.uksolubilityofthings.com The carbonyl groups can be transformed into a wide array of other functionalities, and modern methods allow for transformations such as α-functionalization via an oxidative umpolung strategy. acs.org The oxidation of α,β-epoxy ketones has also been shown to yield 1,2-diketones through a rearrangement and C-C cleavage sequence. organic-chemistry.org
Baeyer-Villiger Type Oxidation Mechanisms in α-Diketones
The Baeyer-Villiger oxidation is a well-established method for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. wikipedia.orgorganic-chemistry.org This reaction typically employs peroxyacids, such as m-CPBA, or a combination of hydrogen peroxide and a Lewis acid as the oxidant. organic-chemistry.org The mechanism involves the initial protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the peroxyacid. This leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgnih.gov
The rate-determining step is the subsequent concerted migration of a substituent from the ketone to the adjacent oxygen of the peroxide group, accompanied by the departure of a carboxylic acid. wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is a key feature, governed by the migratory aptitude of the substituents attached to the carbonyl group. Generally, the group that can better stabilize a positive charge will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the context of α-diketones, the Baeyer-Villiger oxidation can lead to the formation of anhydrides. stackexchange.com The acyl group migrates in preference to other alkyl or aryl groups due to the stability of the resulting cation. stackexchange.com The positive charge on the cation is stabilized by the adjacent carbonyl group. stackexchange.com
Oxidation to Carboxylic Acids and Other Derivatives
Beyond the Baeyer-Villiger oxidation, α-diketones can be oxidized to carboxylic acids and their derivatives through various other pathways. The oxidation of aldehydes and ketones to carboxylic acids is a fundamental transformation in organic synthesis. chemistrysteps.com A variety of oxidizing agents can be employed, including potassium permanganate, chromic acid, and sodium hypochlorite. chemistrysteps.com
For ketones, oxidation to carboxylic acids necessitates the cleavage of a carbon-carbon bond. youtube.com One strategy involves treatment with strong nucleophiles like sodium amide or alkoxides at elevated temperatures, which can cleave one of the alkyl groups. youtube.com Another method is the haloform reaction, which is particularly effective for methyl ketones. This reaction proceeds via trihalogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution. chemistrysteps.com
The oxidation of α-diketones can also be achieved under milder conditions. For instance, α-hydroxy acids can be chemoselectively oxidized to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org Furthermore, α-aryl halogen derivatives can be efficiently oxidized to the corresponding α-aryl carbonyl compounds at room temperature using a combination of photocatalysis and organocatalysis with natural sunlight and air. organic-chemistry.org
Heterocyclic Annulation and Condensation Reactions
The dicarbonyl functionality of α-diketones makes them ideal substrates for condensation and annulation reactions to form a wide variety of heterocyclic compounds. These reactions are of significant interest due to the prevalence of heterocyclic motifs in pharmaceuticals and functional materials.
Unexpected Reactivity with Thiazolium Carbenes Leading to 1,4-Thiazin-3-ones
In a departure from expected reactivity, diaryl α-diketones have been found to engage in a novel multicomponent reaction with thiazolium carbenes and water to produce medicinally relevant 1,4-thiazin-3-one heterocycles. rsc.org Instead of undergoing the anticipated polarity reversal, the α-diketone participates in a cascade process that is dependent on the electronic properties of the aromatic substituents on the diketone and the nature of the thiazolium or benzothiazolium substrate. rsc.org Isotopic labeling experiments and the isolation of a key intermediate have provided support for a plausible reaction mechanism. rsc.org
Regioselective [3+2] Cyclic Condensation with N-Substituted Thioureas and Acyl Migration Phenomena
The reaction of α-bromo-1,3-diketones, generated in situ from 1,3-diketones, with N-substituted thioureas presents a fascinating case of regioselectivity and molecular rearrangement. This Hantzsch-type [3+2] cyclic condensation can lead to either the expected 2-(N-arylamino)-5-acyl-4-methylthiazoles or an unexpected rearranged product, 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. nih.gov The formation of the latter is proposed to occur through a 1,5-C→N acyl group migration in an S-alkylated open-chain transition state. nih.gov The regiochemical outcome appears to be influenced by the relative electrophilicity of the carbonyl carbons in the diketone. nih.gov The structures of these thiazole (B1198619) derivatives have been unambiguously confirmed through extensive NMR spectroscopy and X-ray crystallography. nih.gov
Formation of Quinoxalines and Other Nitrogen-Containing Heterocycles
The condensation of α-diketones with o-phenylenediamines is a classic and widely utilized method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities. chim.itnih.gov This reaction is typically carried out by refluxing equimolar amounts of the α-diketone and the diamine in a suitable solvent, often with acid catalysis. thieme-connect.de A variety of catalysts, including zinc triflate and alumina-supported heteropolyoxometalates, have been developed to promote this transformation under milder conditions and with improved efficiency. nih.govencyclopedia.pub The reaction mechanism is believed to proceed through an acid-catalyzed condensation involving nucleophilic attack of the diamine on the carbonyl groups of the diketone, followed by dehydration and cyclization. nih.gov
The scope of this reaction is broad, accommodating a range of substituted α-diketones and o-phenylenediamines to afford a library of quinoxaline (B1680401) derivatives. For example, 2,3-bis(4-bromophenyl)quinoxaline (B11557262) has been synthesized from the corresponding diketone and o-phenylenediamine. researchgate.net
Tautomeric Equilibria and Intramolecular Interactions in Diketone Systems
Diketone systems, particularly β-diketones, exist in a tautomeric equilibrium between the diketo form and one or more enol forms. mdpi.comresearchgate.net This equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and supramolecular interactions such as hydrogen bonding. mdpi.com In asymmetric β-diketones, two different keto-enol tautomers are possible, and they can interconvert via proton transfer through an intramolecular hydrogen bond. mdpi.comresearchgate.net
While the provided outline focuses on α-diketones, the principles of tautomerism observed in β-diketones are relevant to understanding the potential for similar equilibria in α-diketone systems, although the diketo form is generally more stable. The presence of intramolecular interactions can significantly influence the stability of different tautomers. For example, the formation of intramolecular hydrogen bonds in the enol form of a β-diketone contributes to its stability. ruc.dk In the solid state, crystal packing forces and intermolecular interactions can also play a crucial role in determining the predominant tautomeric form. mdpi.com
Keto-Enol Tautomerism of 1,2- and 1,3-Diketones
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). libretexts.orglibretexts.org This process involves the migration of a proton and the shifting of bonding electrons. libretexts.org For most simple monocarbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in dicarbonyl compounds, the presence of a second carbonyl group can significantly shift this equilibrium.
1,3-Diketones: In β-diketones like 2,4-pentanedione, the enol form is remarkably stable and can even be the predominant species at equilibrium. libretexts.orglibretexts.org For instance, under normal conditions, 2,4-pentanedione exists in its enol form about 85% of the time. libretexts.org The enolization of a 1,3-diketone results in a conjugated system where the C=C double bond of the enol is in conjugation with the remaining carbonyl group. This delocalization of π-electrons contributes significantly to the stability of the enol tautomer. libretexts.orglibretexts.org
1,2-Diketones: In contrast, α-diketones, such as cyclohexane-1,2-dione, generally show a much lower propensity for enolization. The diketo tautomer is often present in very high proportions, with the enol form being almost undetectable in some cases. researchgate.net For an α-diketone to enolize, a proton must be removed from a carbon atom adjacent to one of the carbonyl groups. In the case of this compound, this would involve the removal of a proton from the methyl group (C4) or the methylene (B1212753) group (C1). Enolization involving the methylene group at C1 would lead to an enol form with conjugation to the phenyl ring, which could provide some stabilization. libretexts.org However, unlike 1,3-diketones, the resulting enol of a 1,2-diketone does not benefit from the same extensive conjugated system involving the second carbonyl group.
The equilibrium between keto and enol forms is sensitive to various factors, including the structure of the diketone, the solvent polarity, and the temperature. researchgate.netnih.gov Polar solvents can influence the equilibrium by interacting with the polar keto and enol forms differently. researchgate.net
Keto-Enol Equilibrium for Various Diketones
This table illustrates the percentage of the enol tautomer at equilibrium for different diketone structures, highlighting the influence of structure on the tautomeric preference.
| Compound | Diketone Type | % Enol Form (approx.) | Key Stabilizing Factors for Enol |
|---|---|---|---|
| Acetylacetone (2,4-Pentanedione) | 1,3-Diketone | 85% | Conjugation, Intramolecular H-Bonding |
| 1,3-Cyclohexanedione | 1,3-Diketone | ~100% (in nonpolar solvents) | Conjugation, Intramolecular H-Bonding |
| Cyclohexane-1,2-dione | 1,2-Diketone | <1% | Minimal enol stabilization |
| 1-Phenylbutane-1,3-dione | 1,3-Diketone | High | Extended conjugation with phenyl ring, Intramolecular H-Bonding |
Role of Intramolecular Hydrogen Bonding in Stabilization of Tautomers
A primary reason for the enhanced stability of the enol form in many diketones is the formation of an intramolecular hydrogen bond. masterorganicchemistry.comfiveable.me This is a non-covalent attraction between the hydroxyl proton of the enol and the oxygen atom of the nearby carbonyl group within the same molecule. fiveable.me
In 1,3-Diketones: The enol form of a 1,3-diketone is perfectly structured to form a stable, six-membered quasi-aromatic ring. mdpi.compsu.edu This ring is planar and features delocalized π-electrons, a system that is significantly stabilized by the intramolecular hydrogen bond. This phenomenon, termed Resonance-Assisted Hydrogen Bonding (RAHB), describes a synergistic effect where the hydrogen bond strength and π-electron delocalization mutually reinforce each other. psu.eduacs.org This strong intramolecular hydrogen bond is a key factor driving the equilibrium towards the enol form in 1,3-diketones. libretexts.orgmdpi.com
In 1,2-Diketones: The enol form of an α-diketone can also be stabilized by intramolecular hydrogen bonding. However, the resulting hydrogen-bonded ring is five-membered. This five-membered ring provides less stabilization compared to the six-membered ring in enolized 1,3-diketones. The geometry is less ideal for optimal hydrogen bonding, and the potential for resonance assistance is different. For a compound like this compound, enolization could occur to form an enol where the hydroxyl group at C2 or C3 could potentially form a hydrogen bond with the adjacent carbonyl oxygen. While this interaction provides some stability, it is generally not as significant as the stabilization observed in β-diketones. researchgate.net
The presence of substituents can also modulate the strength of the intramolecular hydrogen bond. Electron-withdrawing groups on an aryl ring, for example, can influence the acidity of the enolic proton and the basicity of the carbonyl oxygen, thereby affecting the strength of the hydrogen bond and the position of the tautomeric equilibrium. researchgate.net
Calculated Intramolecular Hydrogen Bond Energies
This table presents theoretical data on the energy of intramolecular hydrogen bonds in different enol structures, demonstrating the superior stability afforded by the six-membered ring in 1,3-diketone enols.
| Parent Compound for Enol | Diketone Type | Calculated H-Bond Energy (kcal/mol) |
|---|---|---|
| Malondialdehyde | 1,3-Diketone | 9.51 |
| Acetylacetone | 1,3-Diketone | 13.08 |
| o-Hydroxyacetophenone | Aryl Ketone with Hydroxyl | ~7-10 |
Note: Data is based on computational studies and serves for comparative purposes. acs.orgmdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 1 4 Bromophenyl Butane 2,3 Dione and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement in 1-(4-Bromophenyl)butane-2,3-dione can be constructed.
Detailed ¹H and ¹³C NMR Analysis
The 1D NMR spectra, ¹H and ¹³C, provide initial, fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the structure.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The para-substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets due to the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl group and the bromine atom.
Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) adjacent to the aromatic ring are chemically equivalent and would likely appear as a singlet. This signal is expected in the range of δ 3.5-4.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and aromatic ring.
Methyl Protons: The three protons of the terminal methyl group (CH₃) are equivalent and will produce a sharp singlet, as there are no adjacent protons to cause splitting. This signal would be found further upfield, typically in the δ 2.0-2.5 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, eight distinct signals are predicted. Carbonyl carbons are particularly noteworthy for their characteristic downfield chemical shifts (190-215 ppm). libretexts.org
Carbonyl Carbons (C=O): Two signals are expected in the most downfield region of the spectrum (δ 190-205 ppm). The carbon of the ketone next to the methyl group (C3) and the one next to the methylene group (C2) would have slightly different chemical environments.
Aromatic Carbons: The benzene ring should exhibit four signals. The carbon atom bonded to the bromine (C-Br) would appear around δ 125-130 ppm. The two carbons ortho to the bromine and the two carbons meta to the bromine are each equivalent, giving two separate signals, typically between δ 128-135 ppm. The carbon atom attached to the carbonyl group (the ipso-carbon) would be further downfield due to the electron-withdrawing nature of the carbonyl.
Aliphatic Carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) would appear in the upfield region of the spectrum. The methylene carbon is expected around δ 35-45 ppm, while the terminal methyl carbon would be the most upfield signal, around δ 25-30 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (2H, ortho to C=O) | 7.8 - 8.0 | Doublet (d) |
| Aromatic (2H, ortho to Br) | 7.6 - 7.8 | Doublet (d) |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet (s) |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 190 - 205 |
| C3 (C=O) | 190 - 205 |
| C-ipso (Aromatic) | 135 - 140 |
| C-H (Aromatic) | 128 - 135 |
| C-Br (Aromatic) | 125 - 130 |
| C1 (-CH₂-) | 35 - 45 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be expected to show correlations between the coupled aromatic protons. Crucially, it would confirm the absence of coupling between the methylene and methyl protons, as they are separated by two carbonyl groups, supporting the proposed α-diketone structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning carbon signals. The spectrum would show cross-peaks connecting the ¹H signal for the methylene protons to the ¹³C signal for the methylene carbon, the methyl proton signal to the methyl carbon signal, and the aromatic proton signals to their corresponding aromatic carbon signals. The two carbonyl carbons and the two quaternary aromatic carbons would be absent from the HSQC spectrum, confirming their identity.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). HMBC is critical for piecing together the molecular skeleton, especially around quaternary centers like carbonyl carbons. Key expected correlations for this compound would include:
The methyl protons (H4) showing a correlation to both carbonyl carbons (C3 and C2).
The methylene protons (H1) correlating to the adjacent carbonyl carbon (C2), the ipso-carbon of the aromatic ring, and the ortho carbons of the ring.
The aromatic protons showing correlations to neighboring and quaternary carbons within the ring, as well as to the C2 carbonyl carbon.
Spectroscopic Differentiation of Tautomeric Forms in Solution
Dicarbonyl compounds can exist in equilibrium between their keto and enol tautomeric forms. researchgate.netnih.gov While this is most common for β-diketones, α-diketones can also enolize. NMR spectroscopy is a primary method for detecting and quantifying such equilibria because the exchange between tautomers is often slow on the NMR timescale. thermofisher.comencyclopedia.pub
If this compound were to exist solely in the diketo form, the spectra would be as described above. However, the presence of an enol tautomer would introduce a new set of signals:
¹H NMR: A new, broad signal for the enolic hydroxyl proton (-OH) would appear, often in the downfield region (δ 10-16 ppm), especially if stabilized by intramolecular hydrogen bonding. The signal for the methylene protons would disappear, and a new signal for a vinylic proton (=C-H) would emerge.
¹³C NMR: The spectrum would show signals for sp²-hybridized vinylic carbons (typically δ 100-150 ppm) instead of the methylene carbon. The chemical shifts of the carbonyl carbons would also change significantly.
The ratio of the integrals of signals corresponding to the keto form versus the enol form in the ¹H NMR spectrum can be used to determine the equilibrium constant (Keq) for the tautomerization process in a given solvent. thermofisher.comnanalysis.com
Vibrational Spectroscopy (IR and FTIR) for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Characteristic Carbonyl Absorption Bands for Diketo and Enol Forms
The most prominent feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching absorption.
Diketo Form: α-diketones typically exhibit a strong C=O stretching band around 1716 cm⁻¹. blogspot.com Because the two carbonyl groups in this compound are in different chemical environments (one is next to a methyl group, the other next to a methylene attached to a phenyl ring), they may vibrate at slightly different frequencies. This can lead to either a broadened single peak or two distinct, closely spaced peaks in the 1680-1720 cm⁻¹ region. nih.gov Conjugation of the carbonyl group with the phenyl ring generally lowers the absorption frequency. libretexts.orgpressbooks.pub
Enol Form: If an enol tautomer were present, the IR spectrum would become more complex. The single remaining C=O group, now conjugated with a C=C double bond and participating in hydrogen bonding, would absorb at a significantly lower frequency (e.g., 1640-1600 cm⁻¹). A new band corresponding to the C=C double bond stretch would also appear, typically in the 1620-1580 cm⁻¹ region.
Detection of Intramolecular Hydrogen Bonding and Other Vibrational Modes
The presence of an enol tautomer would be strongly indicated by the detection of an O-H bond and evidence of hydrogen bonding.
Intramolecular Hydrogen Bonding: The enol form of a dicarbonyl compound is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. In the IR spectrum, this results in a very broad and characteristic O-H stretching absorption band that is shifted to a much lower wavenumber (e.g., 3400-2400 cm⁻¹) compared to a non-hydrogen-bonded alcohol (typically 3650-3600 cm⁻¹).
Table of Compound Names
| Compound Name |
|---|
| This compound |
| p-bromoacetophenone |
| 2,3-butanedione |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
The electronic properties of this compound and its analogs are primarily dictated by the interplay between the aromatic bromophenyl group and the vicinal dicarbonyl moiety. Spectroscopic techniques such as UV-Vis absorption and photoluminescence are instrumental in probing the electronic transitions, tautomeric forms, and emissive properties of these compounds.
UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule. For α-diketones like this compound, the spectrum is typically characterized by two main absorption bands: a lower-energy, less intense band corresponding to the n→π* transition of the carbonyl groups, and a higher-energy, more intense band associated with π→π* transitions involving the aromatic ring and the dicarbonyl system.
A significant aspect of diketone chemistry is the potential for keto-enol tautomerism. While this compound is an α-diketone, its structural isomer, 1-(4-bromophenyl)butane-1,3-dione, is a β-diketone that can exist in equilibrium between the diketo and enol forms. In solution, unsymmetric β-diketones can exist as a mixture of tautomeric forms. researchgate.net The position of this equilibrium is sensitive to factors such as solvent polarity, with shifts in the tautomeric balance observable by spectroscopic methods. researchgate.net Studies on related arylhydrazones of β-diketones demonstrate that the hydrazone-azo tautomerism, analogous to keto-enol tautomerism, is influenced by the solvent, with an increase in solvent polarity often favoring the enol-azo form. researchgate.net
For compounds like 1-aryl-2-(phenyldiazenyl)butane-1,3-dione, which feature a similar diketone core, intramolecular hydrogen bonding is a key feature that can be elucidated using spectroscopic techniques. nih.gov Although a specific UV-Vis study for this compound is not detailed in the provided sources, the expected electronic transitions can be summarized as follows:
| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| n→π | C=O (Diketone) | > 400 nm | Low |
| π→π | Aromatic Ring & C=O | 250-350 nm | High |
Investigation of Room-Temperature Phosphorescence (RTP) in Metal-Free 1,2-Diketones
Recent research has revealed that metal-free organic 1,2-diketones can exhibit fast and highly efficient room-temperature phosphorescence (RTP), challenging the traditional reliance on heavy-metal complexes for phosphorescent materials. rsc.orgchemrxiv.orgrsc.org This phenomenon is particularly relevant to analogs of this compound. Studies on heteroaromatic 1,2-diketones have demonstrated that these molecules can achieve high RTP quantum yields in various environments, including in solution, within polymer matrices, and as crystalline solids. rsc.orgresearchgate.net
The mechanism behind this efficient RTP involves a very fast (picosecond) intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), followed by phosphorescence. rsc.org This rapid ISC is facilitated by a planar conformation of the diketone core. chemrxiv.org The resulting phosphorescence is often narrowband, which is a desirable characteristic for applications like organic light-emitting diodes (OLEDs). rsc.orgsci.news The phosphorescence rate constant (k_p) for some of these metal-free diketones can be as high as ~5000 s⁻¹, a value comparable to that of platinum-based phosphors. rsc.org This inherently large rate constant enables high-efficiency RTP across diverse molecular environments. rsc.org
The table below summarizes the impressive RTP properties of some representative metal-free 1,2-diketones, which serve as important analogs.
| Condition | RTP Quantum Yield (Φp) | Reference |
|---|---|---|
| Solution under Argon | up to 38.2% | rsc.orgchemrxiv.org |
| Polymer Matrix in Air | up to 54% | rsc.orgchemrxiv.orgresearchgate.net |
| Crystalline Solids in Air | up to 50% | rsc.orgchemrxiv.orgresearchgate.net |
Photoluminescence Studies of Diketonate Complexes
Diketonate ligands, particularly β-diketonates, are widely used as "antenna" ligands in lanthanide complexes to sensitize the metal ion's luminescence. acs.orgnih.gov The diketonate absorbs UV light (an efficient π→π* transition), undergoes intersystem crossing to its triplet state, and then transfers this energy to the emissive 4f levels of the lanthanide ion (e.g., Eu³⁺ or Tb³⁺), resulting in the characteristic sharp emission lines of the metal. nih.govnih.gov
The photophysical properties of these complexes are highly tunable. The introduction of aromatic rings and specific substituents into the diketonate ligand generally enhances the luminescence properties. tandfonline.com The quantum yield of these complexes can be very high and is dependent on the surrounding medium, such as the solvent or a host polymer matrix like poly(methyl methacrylate) (PMMA). nih.govacs.org For instance, europium β-diketonate complexes have shown quantum yields ranging from 32% to 72% in the solid state and 70% to 85% in a PMMA matrix. nih.gov The stability and luminescence efficiency of these materials make them promising for applications in displays and sensors. acs.org
| Complex Type | Medium | Reported Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Europium β-diketonate complexes | DCM Solution | 52% - 55% | nih.gov |
| Europium β-diketonate complexes | Solid State | 32% - 72% | nih.gov |
| Europium β-diketonate complexes | PMMA Matrix | 70% - 85% | nih.gov |
| [Eu(L)(tta)₂] | Solid State | 66% | acs.org |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₁₀H₉BrO₂), the calculated monoisotopic mass is 239.97859 Da. nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~1:1 ratio). youtube.comdocbrown.info Consequently, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak of almost identical intensity. youtube.com This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.
The fragmentation of the molecular ion is driven by the presence of functional groups. chemguide.co.uk For this compound, fragmentation is expected to occur via cleavage adjacent to the carbonyl groups (α-cleavage). Common fragmentation pathways would include the loss of a bromine atom, the loss of an acetyl group (CH₃CO), or cleavage to form stable acylium ions.
The table below lists the expected key ions and their mass-to-charge ratios (m/z) in the mass spectrum of this compound.
| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 240 / 242 | [C₁₀H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 183 / 185 | [C₇H₄BrO]⁺ | Loss of ⋅CH₂C(O)CH₃ |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of ⋅C(O)C(O)CH₂CH₃ |
| 161 | [C₁₀H₉O₂]⁺ | Loss of ⋅Br |
| 43 | [CH₃CO]⁺ | Acetyl Cation |
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. While a crystal structure for this compound itself is not available in the cited literature, analysis of closely related structures provides valuable insight into its likely solid-state conformation.
Analysis of Dihedral Angles and Conformational Preferences in the Crystal Lattice
Analysis of analogs reveals a tendency towards planarity, though deviations are common. For example, the crystal structure of (E)-1-(4-Bromophenyl)but-2-en-1-one shows a dihedral angle of 29.12 (16)° between the aryl ring and the unsaturated side chain. nih.gov In another related compound, 1-(4-bromophenyl)but-3-yn-1-one, the structure displays a nearly planar geometry, with the phenyl ring forming a dihedral angle of just 5.4 (2)° with the plane of the side chain. nih.gov In contrast, the simple acyclic diketone 1,4-Dibromobutane-2,3-dione exhibits a Br—C1—C2—O torsion angle of 4.7 (13)° in its crystal structure. researchgate.net These values suggest that the butane-2,3-dione chain attached to the bromophenyl ring likely adopts a conformation that is nearly, but not perfectly, coplanar with the aromatic ring to balance steric hindrance and electronic delocalization.
The table below compares key structural parameters from relevant analogs.
| Compound | Key Dihedral/Torsion Angle | Angle (°) | Implication | Reference |
|---|---|---|---|---|
| (E)-1-(4-Bromophenyl)but-2-en-1-one | Angle between aryl ring and side chain plane | 29.12 (16) | Significant twist from planarity | nih.gov |
| 1-(4-bromophenyl)but-3-yn-1-one | Angle between phenyl ring and O1/C1/C8–C10 fragment plane | 5.4 (2) | Near-planar geometry | nih.gov |
| 1,4-Dibromobutane-2,3-dione | Br—C1—C2—O | 4.7 (13) | Slight torsion in the diketone backbone | researchgate.net |
Elucidation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid is dictated by a network of intermolecular interactions. In the case of this compound, the presence of a bromo substituent and two carbonyl groups suggests the significant role of hydrogen bonds, halogen bonds, and other non-covalent interactions in its crystal packing. Although a crystal structure for this specific compound is not publicly available, analysis of its analogs provides valuable insights into its potential solid-state architecture.
Similarly, research on other brominated organic compounds highlights the importance of bromine in directing crystal architecture. In a series of bromocymantrene complexes, weak Br···O interactions, often in conjunction with hydrogen bonds, lead to the formation of one-dimensional molecular chains. uni-muenchen.deresearchgate.net Furthermore, in some structures, Br···Br interactions have been observed to contribute to the stability of the crystal lattice. researchgate.net
The crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, an analog where one carbonyl is replaced by an alkyne group, demonstrates consolidation through C—H···O hydrogen bonding and short C=O···C≡C contacts. elsevier.com Hirshfeld surface analysis indicated that H···H, C···H/H···C, and H···Br/Br···H interactions are the most significant in the crystal packing. elsevier.com In contrast, the crystal structure of 1,4-dibromobutane-2,3-dione, a simpler aliphatic α-diketone, surprisingly shows no significant intermolecular interactions. nih.gov
Based on the analysis of these related structures, the crystal packing of this compound is likely to be influenced by a combination of the interactions detailed in the table below.
| Interaction Type | Potential Role in the Crystal Packing of this compound | Evidence from Analogous Compounds |
|---|---|---|
| C—H···O Hydrogen Bonds | The carbonyl oxygens can act as hydrogen bond acceptors for aromatic or aliphatic C-H donors from neighboring molecules, leading to the formation of chains or layers. | Observed in 1-(4-bromophenyl)but-3-yn-1-one and (E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. wikipedia.orgelsevier.com |
| C—H···Br Interactions | The bromine atom can act as a weak hydrogen bond acceptor, contributing to the overall stability of the crystal lattice. | Indicated as a significant contributor by Hirshfeld surface analysis of 1-(4-bromophenyl)but-3-yn-1-one. elsevier.com |
| Br···O Halogen Bonds | The electrophilic region on the bromine atom can interact with the nucleophilic oxygen atoms of the carbonyl groups, forming directional halogen bonds. | Observed in bromocymantrene complexes. uni-muenchen.deresearchgate.net |
| Br···Br Interactions | These interactions can link molecules into two-dimensional networks, further stabilizing the crystal structure. | Observed in Butane-2,3-dione bis[(4-bromobenzylidene)hydrazone]. researchgate.net |
| π···π Stacking | The aromatic bromophenyl rings may stack on top of each other, contributing to the cohesive energy of the crystal. | A common feature in the crystal packing of aromatic compounds. |
Electron-Impact Spectroscopy for Probing Electronic Excitations
Electron-impact (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon collision with high-energy electrons. youtube.com In the EI process, a molecule is bombarded with electrons, typically with an energy of 70 eV, leading to the formation of a molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged ions and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. libretexts.org
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. For α-diketones, a characteristic fragmentation is the cleavage of the C-C bond between the two carbonyl groups. Based on the fragmentation of the parent compound, 2,3-butanedione, and general principles of mass spectrometry, the following fragmentation pathways are plausible for this compound. nist.gov
| Proposed Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Plausible Fragmentation Pathway |
|---|---|---|
| [C₁₀H₉BrO₂]⁺• (Molecular Ion) | 240/242 | Ionization of the parent molecule. |
| [BrC₆H₄CH₂CO]⁺ | 212/214 | α-cleavage with loss of a CH₃CO• radical. |
| [BrC₆H₄CO]⁺ | 183/185 | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, followed by loss of a CH₃CO• radical. |
| [BrC₆H₄]⁺ | 155/157 | Loss of the entire butane-2,3-dione side chain. |
| [CH₃CO]⁺ | 43 | Cleavage of the C-C bond between the two carbonyl groups, forming an acylium ion. |
The study of these fragmentation patterns provides crucial information about the connectivity of the molecule and the relative stability of different bonds, thereby aiding in the structural elucidation of this compound and its analogs.
Computational and Theoretical Chemistry Studies on 1 4 Bromophenyl Butane 2,3 Dione and Diketone Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules, offering a favorable balance between accuracy and computational cost. It is particularly useful for analyzing the structural and electronic properties of diketone systems.
Geometry Optimization and Conformational Analysis in Isolated and Condensed Phases
Conformational analysis further explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. In diketones, a crucial aspect of this analysis is the potential for keto-enol tautomerism. DFT calculations can predict the relative stability between the keto and enol forms. researchgate.net Studies on related β-diketones show that the equilibrium between tautomers is significantly influenced by the surrounding environment. researchgate.net For instance, computational results have indicated that polar solvents can enhance the stability of the enol form. researchgate.net While specific data for 1-(4-Bromophenyl)butane-2,3-dione is not widely published, the principles derived from studies on analogous diketones are applicable. The structure of a related compound, 1,4-Dibromobutane-2,3-dione, has been analyzed in the solid phase, revealing a centrosymmetric molecule where the asymmetric unit contains one half-molecule. researchgate.net
In the condensed phase, solvent effects are modeled computationally, often using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular geometry and properties in a more realistic, solution-phase environment.
Electronic Structure, Molecular Orbitals, and Charge Distribution
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. For this compound, these maps would show regions of negative electrostatic potential (electron-rich) concentrated around the electronegative oxygen atoms of the dione (B5365651) group, making them sites for electrophilic attack. Regions of positive potential would be found around the hydrogen atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and is relevant to the electronic transitions observed in UV-Vis spectroscopy. In diketones, the electronic structure can be altered by substituents on the aromatic ring, which in turn affects the FMO energies. elsevierpure.com
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, quantifying the electron distribution throughout the molecule and providing insight into its polarity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
A significant application of DFT is the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound. youtube.com
NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry. These theoretical values are often scaled using empirical factors to improve their correlation with experimental data. youtube.com Comparing the predicted spectrum with the experimental one is a powerful tool for structural verification. researchgate.net
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. elsevierpure.com It calculates the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Studies on related diketonate complexes show that TD-DFT can correctly interpret complex experimental spectra by considering different molecular conformations and the electronic effects of substituents. elsevierpure.com
Below is an interactive table showing a hypothetical comparison between experimental and DFT-predicted spectroscopic data for a compound like this compound, based on typical accuracies reported in the literature.
| Parameter | Experimental Value | Predicted Value (DFT) |
| ¹³C NMR (ppm) | ||
| Carbonyl (C=O) | ~195-205 | ~198 |
| Aromatic C-Br | ~125 | ~127 |
| ¹H NMR (ppm) | ||
| Aromatic Protons | ~7.6-7.8 | ~7.7 |
| Methyl Protons | ~2.3 | ~2.4 |
| UV-Vis (nm) | ||
| λ_max | ~260 | ~265 |
| Note: These are representative values. Actual experimental and calculated values would vary based on specific conditions and computational methods. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. digitellinc.comescholarship.org
Transition State Characterization and Reaction Pathway Analysis
A chemical reaction proceeds from reactants to products via one or more high-energy transition states. youtube.com A transition state is a specific configuration along the reaction coordinate that represents the energy maximum for a given elementary step. nih.gov Computational methods are used to locate and characterize the geometry and energy of these fleeting structures.
The process involves searching the potential energy surface (PES) for saddle points, which correspond to transition states. Once located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). smu.edu
By connecting the reactants, transition states, and products, chemists can map out the entire reaction pathway. smu.edu For diketone systems, this could involve modeling transformations such as nucleophilic additions to the carbonyl groups or enolate formations.
Energetic Profiles and Kinetic Barriers of Diketone Transformations
The energetic profile of a reaction, often visualized as a reaction coordinate diagram, plots the change in energy as reactants are converted into products. youtube.com These profiles are generated by calculating the energies of the reactants, intermediates, transition states, and products.
Kinetic Barriers (Activation Energy): The activation energy (Ea) is the energy difference between the reactants and the transition state. This barrier determines the rate of a reaction; a higher barrier corresponds to a slower reaction. DFT calculations provide reliable estimates of these kinetic barriers. acs.org For example, computational studies on the thionation of ketones have detailed the energy barriers for each step of the reaction mechanism. acs.org
The table below provides a hypothetical energetic profile for a generic single-step transformation of a diketone, illustrating the key parameters obtained from computational modeling.
| Parameter | Description | Illustrative Value (kcal/mol) |
| Ea (forward) | Activation energy for the forward reaction. | +20.5 |
| Ea (reverse) | Activation energy for the reverse reaction. | +28.0 |
| ΔE_reaction | Overall energy change of the reaction. | -7.5 |
| Note: Values are illustrative for a hypothetical exergonic reaction. |
These computational approaches provide a molecular-level understanding of the factors controlling the reactivity and transformations of this compound and related diketone systems.
Photophysical Property Modeling and Excited State Dynamics
Computational chemistry provides powerful tools to model the behavior of molecules upon light absorption, offering deep insights into their photophysical properties and the dynamics of their excited states. For diketone systems, including this compound, these theoretical studies are crucial for understanding and predicting their fluorescence and phosphorescence characteristics.
Calculation of Intersystem Crossing (ISC) Rates and Phosphorescence Rate Constants
The transition of a molecule from its lowest singlet excited state (S₁) to a triplet state (Tₙ) is known as intersystem crossing (ISC). This process is fundamental to phosphorescence, which is radiative emission from the lowest triplet state (T₁) back to the singlet ground state (S₀). The rates of these processes can be computationally modeled.
Theoretical calculations have been instrumental in understanding the highly efficient room-temperature phosphorescence (RTP) observed in some metal-free organic 1,2-diketones. rsc.orgchemrxiv.org Detailed mechanistic studies reveal that an exceptionally fast ISC is a key factor. For certain diketones, this ISC occurs on a picosecond timescale. rsc.org The rapid ISC is often from the S₁ state to a higher-lying triplet state (like T₃), facilitated when these states are nearly isoenergetic and have significant spin-orbit coupling. rsc.org
The rate of phosphorescence (kₚ) can be calculated using principles derived from Einstein's theory of spontaneous emission. nih.gov The calculation involves determining the transition dipole moment between the T₁ and S₀ states. Since this transition is spin-forbidden, the calculation must account for spin-orbit coupling, which mixes singlet character into the triplet state (and vice-versa), making the transition weakly allowed. nih.gov
Table 1: Photophysical Properties and Rate Constants for Representative Diketo Compounds
| Compound/System | Photoluminescence Quantum Yield (Φ_PL) | Phosphorescence Lifetime (τ_p) | Calculated Phosphorescence Rate (k_p) | Calculated Non-Radiative Decay Rate (k_nr) |
|---|---|---|---|---|
| Diketone 1a (in cyclohexane) | 38.2% | 72.7 µs | ~5300 s⁻¹ | 8500 s⁻¹ |
| Diketone 1b (silylated) | 24.6% | - | 5000 s⁻¹ | 15000 s⁻¹ |
| Diketone 1c (silylated) | 17.0% | - | 4500 s⁻¹ | 22000 s⁻¹ |
Data derived from studies on highly phosphorescent thienyl diketones. rsc.org
Understanding the Origin of Narrowband Emission in Diketones
The sharpness of an emission band, or its narrowness, is a desirable property for applications like displays and sensing. Many phosphorescent diketones exhibit narrowband emission. rsc.orgchemrxiv.org Computational modeling helps to elucidate the structural origins of this high color purity.
The primary reason for narrowband emission is a minimal change in molecular geometry between the emitting excited state (T₁) and the ground state (S₀). rsc.org When a molecule in the T₁ state has a structure that is very similar to its structure in the S₀ state, the transition between them results in a sharp, well-defined energy release, leading to a narrow emission peak. Computational studies can optimize the geometries of the molecule in both the T₁ and S₀ states. By comparing these optimized structures, researchers can predict whether a large or small geometric rearrangement occurs upon emission. For diketones designed for narrowband RTP, theoretical calculations confirm that the molecule adopts a planar conformation in the T₁ state, which is very close to the ground-state geometry, thus explaining the observed narrowband emission. rsc.orgchemrxiv.org
Computational Analysis of Tautomeric Equilibria and Solvent Effects
Diketones, particularly β-diketones, can exist in a dynamic equilibrium between two or more tautomeric forms, most commonly the keto and enol forms. The position of this equilibrium is sensitive to the molecular structure and its environment. Computational methods, especially Density Functional Theory (DFT), are widely used to investigate this tautomerism. orientjchem.org
For a compound like 1-(4-Bromophenyl)butane-1,3-dione (a β-diketone), the equilibrium between the diketo and the keto-enol (KE) forms can be studied. Theoretical calculations can determine the relative energies of these tautomers in the gas phase and in different solvents. orientjchem.org DFT calculations have shown that for many β-diketones, the enol form is more stable in the gas phase due to the formation of a stable intramolecular hydrogen bond. rsc.org
The influence of solvents is a critical factor in tautomeric equilibria. missouri.edu Computational models can simulate solvent effects using two main approaches:
Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) or its variant, the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgrsc.orgresearchgate.net These models are effective at capturing the bulk electrostatic effects of the solvent.
Explicit Solvent Models (Supermolecular Approach): This method involves including one or more solvent molecules directly in the calculation to model specific solute-solvent interactions, such as hydrogen bonding. rsc.orgresearchgate.net
Studies on various β-diketones consistently show that the equilibrium shifts in response to solvent polarity. rsc.org Generally, polar solvents tend to stabilize the more polar tautomer. For many acyclic β-diketones, the keto form is more polar than the chelated enol form and is therefore favored in polar solvents like water or methanol. rsc.orgmissouri.edu Conversely, nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form. DFT calculations combined with continuum models can accurately predict these shifts, showing that as the solvent's dielectric constant increases, the equilibrium tends to shift toward the diketo form. orientjchem.orgrsc.org
Table 2: Theoretical Analysis of Solvent Effects on Tautomeric Equilibrium for a Representative Diketone
| Solvent | Dielectric Constant (ε) | Predicted Relative Stability |
|---|---|---|
| Gas Phase | 1 | Enol form is more stable |
| Cyclohexane | 2.0 | Enol form is favored |
| Carbon Tetrachloride | 2.2 | Enol form is favored |
| Methanol | 32.7 | Keto form stability increases |
| Water | 80.1 | Keto form is significantly stabilized |
This table represents general trends observed in computational studies of β-diketones. orientjchem.orgrsc.org
Investigation of Intermolecular Interactions and Crystal Structure Prediction
Understanding how molecules of this compound pack together in the solid state is crucial for controlling its material properties. Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. wikipedia.org
The process of CSP involves two main steps: generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energy. wikipedia.orgrsc.org Various computational methods are employed for this:
Force Fields: Molecular mechanics (MM) force fields are often used for an initial, rapid energy ranking of thousands of potential structures. Tailor-made force fields can be developed for higher accuracy, often using electrostatic models based on atomic multipoles to better represent intermolecular interactions. rsc.orgacs.org
Density Functional Theory (DFT): For the most promising low-energy structures identified by force fields, more accurate lattice energy calculations are performed using periodic DFT. These calculations often include corrections for dispersion forces (e.g., DFT-D), which are critical for accurately modeling the packing of organic molecules. acs.org
Search Algorithms: To explore the vast landscape of possible crystal packings, algorithms like simulated annealing, evolutionary algorithms (e.g., USPEX), and random sampling are used. wikipedia.org
A key part of this analysis is the detailed investigation of intermolecular interactions that stabilize the crystal lattice. For this compound, these would include:
Dipole-dipole interactions: The carbonyl groups (C=O) create significant dipoles, and their arrangement relative to each other in the crystal is a major factor in packing stability.
Hydrogen bonds: If the molecule crystallizes in its enol form, strong intermolecular hydrogen bonds could be a dominant feature. Even in the keto form, weaker C-H···O hydrogen bonds can play a role.
Halogen bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.
By mapping the crystal energy landscape, CSP can predict the most likely polymorphs (different crystal structures of the same compound) and provide a deep understanding of the non-covalent interactions that govern the solid-state architecture of the material. rsc.orgrsc.org
Table 3: Common Computational Methods in Crystal Structure Prediction (CSP)
| Method/Technique | Principle | Application in CSP |
|---|---|---|
| Evolutionary Algorithms (e.g., USPEX) | Uses principles of natural selection to "evolve" the most stable crystal structures from a random population. | Efficiently searches the vast space of possible crystal structures to find low-energy candidates. |
| Simulated Annealing | A search method that mimics the process of heating and slowly cooling a material to find its lowest energy state. | Explores the potential energy surface to locate stable crystal packing arrangements. |
| Molecular Mechanics (MM) Force Fields | Calculates the energy of a system based on a set of empirical potential energy functions describing bonds, angles, and non-bonded interactions. | Provides a rapid initial ranking of a large number of generated crystal structures. |
| Periodic DFT with Dispersion Correction (DFT-D) | A quantum mechanical method that accurately calculates the electronic structure and energy of a periodic system (crystal), including weak intermolecular forces. | Performs high-accuracy final energy ranking of the most promising structures identified by faster methods. |
Future Research Perspectives and Emerging Directions for 1 4 Bromophenyl Butane 2,3 Dione Research
The landscape of chemical research is in a constant state of evolution, driven by the pursuit of innovation and sustainability. For a specialized compound such as 1-(4-bromophenyl)butane-2,3-dione, its future research trajectory is poised at the intersection of advanced synthetic methodologies, novel reactivity exploration, and cutting-edge computational and analytical techniques. The unique structural features of this diketone, namely the reactive vicinal dicarbonyl moiety and the functionalizable bromophenyl group, make it a compelling target for multifaceted research endeavors. The following sections outline key future research perspectives and emerging directions that are anticipated to shape the scientific narrative around this and related diketone structures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-Bromophenyl)butane-2,3-dione to improve yield?
- Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., bromophenyl intermediates) and reaction conditions. For diketones, enolization and stabilization via chelation with Lewis acids (e.g., MgCl₂) can enhance yields. For example, in related bromophenyl diketone syntheses, yields vary significantly (e.g., 0.56% for 1-(4-Bromophenyl)butane-1,3-dione vs. 82% for fluorophenyl analogs), suggesting substituent electronic effects and solvent polarity (e.g., THF vs. DCM) are critical . Low yields may also stem from competing side reactions; using inert atmospheres (N₂/Ar) and controlled temperature gradients can mitigate decomposition.
Q. What spectroscopic techniques are most effective for characterizing enol-keto tautomerism in this compound?
- Methodological Answer : ¹H NMR is pivotal for identifying enol/keto ratios. For example, in 1-(4-Bromophenyl)butane-1,3-dione, enol protons resonate at δ 16.0–16.5 ppm (broad singlet), while keto protons appear near δ 3.5–4.0 ppm. Integration of these peaks provides quantitative ratios (e.g., 95:5 enol:keto). ¹³C NMR and IR spectroscopy further validate carbonyl stretching frequencies (~1700 cm⁻¹ for keto, ~1600 cm⁻¹ for enol) and conjugated systems .
Q. How can researchers address purification challenges caused by the compound’s reactive diketone groups?
- Methodological Answer : Reactive diketones require mild purification methods. Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates byproducts. For crystalline derivatives, slow evaporation from ethanol or acetone at low temperatures (0–4°C) minimizes decomposition. Recrystallization in non-polar solvents (e.g., hexane) can also isolate stable tautomers .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the tautomeric stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify tautomer stability by analyzing intramolecular hydrogen bonding, aromaticity (via HOMA indices), and resonance-assisted hydrogen bonding (RAHB). For example, in diketones, enol tautomers with strong RAHB (HOMA > 0.8) and planar geometries are more stable. Solvent effects (e.g., PCM models for DMSO) reveal how polarity disrupts hydrogen bonds, favoring keto forms .
Q. What mechanistic pathways govern cyclocondensation reactions of this compound with hydrazines?
- Methodological Answer : Cyclocondensation involves nucleophilic attack by hydrazine at the diketone carbonyl, followed by dehydration to form pyrazoline derivatives. Steric and electronic effects of the bromophenyl group influence regioselectivity. For instance, bulky substituents may slow kinetics, requiring elevated temperatures (80–100°C) and catalytic acetic acid to drive the reaction .
Q. How does the bromophenyl substituent modulate the electronic structure and reactivity of the diketone moiety?
- Methodological Answer : The electron-withdrawing bromine enhances diketone electrophilicity, accelerating nucleophilic additions. Computational studies show that bromine’s inductive effect polarizes the carbonyl group, lowering LUMO energy (-2.1 eV vs. -1.8 eV for non-brominated analogs), which facilitates charge-transfer interactions in catalytic systems .
Q. What experimental designs are critical for evaluating the biological activity of this compound?
- Methodological Answer : Biological assays should include cytotoxicity screening (e.g., MTT assay on cancer cell lines), antimutagenicity tests (Ames test), and mechanistic studies (e.g., apoptosis via flow cytometry). Dose-response curves (0.1–100 µM) and control experiments with structurally related compounds (e.g., fluorophenyl analogs) help isolate bromine-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
